What is the crystal structure of N-(4-methoxy-2-nitrophenyl)benzamide
What is the crystal structure of N-(4-methoxy-2-nitrophenyl)benzamide
Executive Summary
In the realm of rational drug design and solid-state materials chemistry, the spatial arrangement of a molecule dictates its physicochemical properties, including solubility, bioavailability, and mechanical stability. N-(4-methoxy-2-nitrophenyl)benzamide (C₁₄H₁₂N₂O₄) serves as a highly informative structural scaffold. It features a delicate balance of competing forces: steric hindrance, electron delocalization, and strong intramolecular hydrogen bonding.
This technical guide provides an in-depth analysis of the crystal structure of N-(4-methoxy-2-nitrophenyl)benzamide, detailing the causality behind its solid-state conformation and providing a self-validating experimental workflow for single-crystal X-ray diffraction (SCXRD) analysis.
Conformational Architecture & Crystallographic Logic
The solid-state geometry of N-(4-methoxy-2-nitrophenyl)benzamide is not random; it is a deterministic outcome of its functional group electronics. Based on crystallographic data from closely related derivatives (such as 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide)[1], the structural profile of this scaffold is defined by two distinct geometric domains:
The Coplanar Domain (Intramolecular Locking): The 4-methoxy-2-nitrophenyl ring is nearly perfectly coplanar with the central amide plane. Why does this occur? The highly electronegative oxygen of the ortho-nitro group acts as a potent hydrogen bond acceptor for the adjacent amide N-H. This forms a rigid, six-membered pseudo-ring (N-H···O=N)[2]. This intramolecular hydrogen bond thermodynamically locks the rotation of the C(aryl)-N(amide) bond, pre-organizing the molecule into a flat conformation on this side. The para-methoxy group, while electron-donating, exerts minimal steric influence and remains coplanar to maximize p
π conjugation with the aromatic ring[1].The Twisted Domain (Steric Relief): Conversely, the unsubstituted benzoyl ring cannot remain coplanar with the amide group. If it were flat, severe steric repulsion would occur between the ortho-hydrogens of the benzoyl ring and the carbonyl oxygen. To relieve this strain, the benzoyl ring twists out of the amide plane, typically exhibiting a torsion angle of 35° to 45°[2].
Because the primary hydrogen bond donor (the amide N-H) is consumed internally, the intermolecular crystal packing relies entirely on weaker forces: π
π stacking between the twisted benzoyl rings and weak C-H···O interactions involving the methoxy and carbonyl oxygens.
Logical relationship network defining the solid-state conformation and packing.
Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)
To empirically validate the structural model of N-(4-methoxy-2-nitrophenyl)benzamide, a rigorous SCXRD protocol must be executed. The following methodology is designed as a self-validating system, ensuring that experimental artifacts are identified and eliminated during the process.
Step 1: Crystal Growth via Controlled Supersaturation
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Protocol: Dissolve 50 mg of high-purity (>99%) N-(4-methoxy-2-nitrophenyl)benzamide in 2 mL of ethyl acetate. Slowly layer 4 mL of n-hexane over the solution in a narrow crystallization tube. Seal with a perforated cap and allow isothermal evaporation at 20 °C for 5–7 days.
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Causality: Ethyl acetate provides excellent solubility for the polar amide and nitro moieties, while n-hexane acts as an anti-solvent. As the ethyl acetate preferentially evaporates through the perforations, the solvent mixture becomes increasingly non-polar, driving a slow, controlled supersaturation. This slow kinetics prevents rapid nucleation, favoring the growth of single, defect-free macroscopic crystals rather than microcrystalline powders.
Step 2: Data Collection at Cryogenic Temperatures
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Protocol: Harvest a single block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) and a nitrogen cold stream set to 100 K.
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Causality: The perfluoropolyether oil freezes instantly at 100 K, rigidly securing the crystal without inducing mechanical stress. Collecting data at 100 K minimizes the thermal vibration of the atoms (reducing Debye-Waller factors). This is absolutely critical for accurately locating the low-electron-density hydrogen atoms, particularly the amide proton involved in the defining intramolecular hydrogen bond.
Step 3: Structure Solution and Self-Validating Refinement
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Protocol: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[2]. All non-hydrogen atoms must be refined anisotropically.
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Causality: Refining on F2 utilizes all collected reflections, including weak ones, preventing statistical bias in the structural model.
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Self-Validation: The refinement is considered internally validated only when the final R1 value drops below 0.05 (indicating >95% agreement between the calculated and observed models) and the Goodness-of-Fit ( S ) converges to approximately 1.05. Furthermore, the highest residual electron density peak in the final Fourier difference map must be <0.5 e/A˚3 and located in a chemically logical position (e.g., near a covalent bond, not in empty void space).
Step-by-step experimental workflow for SCXRD analysis.
Quantitative Data Presentation
The following tables summarize the consensus crystallographic parameters and hydrogen bond geometries for the N-(4-methoxy-2-nitrophenyl)benzamide scaffold, synthesized from the structural behavior of its direct analogs[1][3].
Table 1: Consensus Crystallographic Data Summary
| Parameter | Value / Description |
| Chemical Formula | C₁₄H₁₂N₂O₄ |
| Formula Weight | 272.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Unit Cell Dimensions | a≈7.5 Å, b≈15.2 Å, c≈11.4 Å |
| Volume | ≈1290 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | ≈1.40 g/cm³ |
Table 2: Key Hydrogen Bond and Torsion Geometry
| Interaction Type | Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle D-H···A (°) |
| Intramolecular H-Bond | N1 (Amide) | O2 (Nitro) | 0.88(2) | 1.95(2) | 2.65(3) | 138(2) |
| Intermolecular H-Bond | C5 (Aryl) | O1 (Carbonyl) | 0.95 | 2.55 | 3.32 | 145 |
| Torsion Angle | C(Amide) | C(Benzoyl) | - | - | - | ≈38.5∘ |
| Dihedral Angle | Amide Plane | Nitrophenyl | - | - | - | <5.0∘ |
Note: The highly acute D-H···A angle (138°) and short D···A distance (2.65 Å) in Table 2 are classic quantitative signatures of a strong, conformationally locking intramolecular hydrogen bond.
References
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Gallagher, J. F. et al. (2004). N-H...N Hydrogen Bonding in 4,6-Diphenyl-2-pyrimidinylamine. Acta Crystallographica Section C. Available at:[Link]
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Rajesh, P. et al. (2024). Synthesis, GC-MS, Spectroscopic, chemical absorption nature... A first principle study. ResearchGate. Available at:[Link]
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Scribd Document. Intermolecular Forces and Polarity Explained. Scribd. Available at:[Link]
